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molecular formula C6H10N4O2 B1329703 1,3-Dimethyl-6-hydrazinouracil CAS No. 40012-14-4

1,3-Dimethyl-6-hydrazinouracil

Cat. No. B1329703
M. Wt: 170.17 g/mol
InChI Key: HZJOVZZMDMNJJT-UHFFFAOYSA-N
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Patent
US08623880B2

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC([N:8]2C3C(C(C)C)=[C:14]([OH:17])[CH:15]=CC=3C([N+]([O-])=O)=[C:9]2/[CH:24]=[CH:25]/[N:26](C)C)=CC=1.[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[OH2:41].NN>>[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[C:33]([O:40][C:14](=[O:17])[CH3:15])(=[O:41])[CH3:32].[NH:26]1[CH:25]=[CH:24][CH:9]=[N:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC(N(C(N1C)=O)C)=O
Step Three
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(N(C(N1C)=O)C)=O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08623880B2

Procedure details

An approach for the synthesis of compounds of the general formula (Id-1) where R1, R2, U and V are as defined herein above is depicted in Scheme 8. The synthesis starts from known 6-hydrazino-1,3-dimethyluracil (30) which is readily prepared by the displacement of halogen of 6-chloro-1,3-dialkyuracil of the formula (20) with hydrazine hydrate according to the known procedure. The cyclisation of compound of the formula (30) with acetic anhydride gave pyrazole of the formula (31). The deacetylation followed by selective N-alkylation of pyrazole (31) with dimethyl sulfate afforded compounds of the formula (33) (Pfleiderer, W. et al., Justus Liebigs Ann Chem. 1958, 615, 42-47). The reaction of compound of formula (33) with dimethyl carbonate in presence of a strong base (e.g. NaH) under reflux conditions gives ester of the formula (34). Hydrolysis of ester (34) with aqueous acid afforded the desired pyrazolo[3,4-d]pyrimidinedione acetic acid of the formula (35). The coupling of compound of formula (35) with respective amines of formula (18) by using a standard amide coupling method gives compounds of general formula (Id-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC([N:8]2C3C(C(C)C)=[C:14]([OH:17])[CH:15]=CC=3C([N+]([O-])=O)=[C:9]2/[CH:24]=[CH:25]/[N:26](C)C)=CC=1.[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[OH2:41].NN>>[NH:29]([C:31]1[N:36]([CH3:37])[C:35](=[O:38])[N:34]([CH3:39])[C:33](=[O:40])[CH:32]=1)[NH2:30].[C:33]([O:40][C:14](=[O:17])[CH3:15])(=[O:41])[CH3:32].[NH:26]1[CH:25]=[CH:24][CH:9]=[N:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC(N(C(N1C)=O)C)=O
Step Three
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-chloro-1,3-dialkyuracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(N(C(N1C)=O)C)=O
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Name
Type
product
Smiles
N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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